molecular formula AsGe B076424 Germanium arsenide (GeAs) CAS No. 12271-72-6

Germanium arsenide (GeAs)

货号 B076424
CAS 编号: 12271-72-6
分子量: 147.55 g/mol
InChI 键: OEOKQRBZALRLDT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Germanium arsenide (GeAs) is a compound of germanium and arsenic, with the chemical formula GeAs. It is a semiconductor material that has been extensively studied for its potential applications in electronics and optoelectronics. GeAs has unique properties that make it an attractive material for use in various scientific research applications.

作用机制

The mechanism of action of Germanium arsenide (GeAs) is not fully understood. However, it is believed that Germanium arsenide (GeAs) acts as a semiconductor material, which means that it can conduct electricity under certain conditions. Germanium arsenide (GeAs) has a unique crystal structure that allows it to exhibit interesting electronic and optical properties.

生化和生理效应

Germanium arsenide (GeAs) has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Germanium arsenide (GeAs) nanoparticles can induce oxidative stress and DNA damage in cells. Further research is needed to fully understand the potential health effects of Germanium arsenide (GeAs).

实验室实验的优点和局限性

Germanium arsenide (GeAs) has several advantages for use in lab experiments. It is a semiconductor material with unique electronic and optical properties, making it an attractive material for use in electronic and optoelectronic devices. Germanium arsenide (GeAs) is also relatively easy to synthesize using CVD, MBE, or MOCVD methods. However, Germanium arsenide (GeAs) has some limitations, including its toxicity and potential health effects.

未来方向

There are several future directions for research on Germanium arsenide (GeAs). One area of research is the development of new synthesis methods that can produce high-quality Germanium arsenide (GeAs) with fewer impurities. Another area of research is the study of the electronic and optical properties of Germanium arsenide (GeAs), particularly its potential applications in spintronics. Additionally, more research is needed to fully understand the potential health effects of Germanium arsenide (GeAs) and its nanoparticles.

合成方法

Germanium arsenide (GeAs) can be synthesized through various methods, including chemical vapor deposition (CVD), molecular beam epitaxy (MBE), and metal-organic chemical vapor deposition (MOCVD). CVD is the most commonly used method for the synthesis of Germanium arsenide (GeAs). In this method, germanium and arsenic precursors are introduced into a reaction chamber where they react to form Germanium arsenide (GeAs).

科学研究应用

Germanium arsenide (GeAs) has been widely used in scientific research applications, including electronic and optoelectronic devices, photovoltaic cells, and thermoelectric materials. It has also been used in the fabrication of high-speed transistors, infrared detectors, and solar cells. Germanium arsenide (GeAs) has shown promising results in the field of spintronics, which involves the manipulation of the spin of electrons for information processing.

属性

CAS 编号

12271-72-6

产品名称

Germanium arsenide (GeAs)

分子式

AsGe

分子量

147.55 g/mol

IUPAC 名称

arsanylidynegermanium

InChI

InChI=1S/AsGe/c1-2

InChI 键

OEOKQRBZALRLDT-UHFFFAOYSA-N

SMILES

[Ge]#[As]

规范 SMILES

[Ge]#[As]

其他 CAS 编号

12271-72-6

同义词

germanium arsenide

产品来源

United States

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